![molecular formula C7H8O2 B1222865 Cyclohexa-2,5-diene-1-carboxylic acid CAS No. 4794-04-1](/img/structure/B1222865.png)
Cyclohexa-2,5-diene-1-carboxylic acid
Overview
Description
Cyclohexa-2,5-diene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
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Biological Activity
Cyclohexa-2,5-diene-1-carboxylic acid (CHDCA) is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of existing research findings.
Structural Characteristics
CHDCA features a cyclohexadiene ring and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. The molecular formula is , and its structure allows for the formation of reactive intermediates that can interact with various biological macromolecules, influencing cellular processes.
Biological Activity
Research indicates that CHDCA exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of CHDCA may possess antimicrobial effects, potentially making them useful in developing new antibiotics or antifungal agents.
- Enzyme Interaction : CHDCA can influence metabolic pathways through interactions with enzymes or cellular receptors. Its ability to form reactive intermediates allows it to participate in various biochemical reactions .
- Radical Formation : The compound can act as a source of free radicals, which play a crucial role in many biological processes, including signaling pathways and the metabolism of other compounds .
Synthesis Methods
Several synthetic routes have been developed for producing CHDCA. Key methods include:
- Cyclization Reactions : Utilizing precursors like phenyl derivatives to create the cyclohexadiene structure.
- Functional Group Transformations : Converting simpler compounds into CHDCA through various chemical reactions such as oxidation or reduction processes.
1. Antimicrobial Activity
A study investigated the antimicrobial properties of CHDCA derivatives against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in pharmaceutical formulations.
2. Enzyme Interaction Studies
Research focused on the interaction of CHDCA with specific enzymes involved in metabolic pathways. The findings revealed that CHDCA could act as an inhibitor for certain enzymes, providing insights into its potential role in regulating metabolic processes .
3. Radical Chemistry
Investigations into the radical chemistry of CHDCA highlighted its ability to generate free radicals under specific conditions. These radicals were shown to participate in chain propagation reactions during polymerization processes, indicating its utility in synthetic organic chemistry .
Comparative Analysis with Related Compounds
To better understand the unique properties of CHDCA, it is beneficial to compare it with related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Cyclohexene | Cyclic alkene | Lacks carboxylic functionality; more stable |
Cyclohexa-1,3-diene | Diene | Different position of double bonds; less reactive |
1-Methylthis compound | Substituted derivative | Enhanced steric hindrance affecting reactivity |
1-Phenylthis compound | Aromatic substitution | Exhibits different electronic properties |
This table illustrates how CHDCA stands out due to its specific arrangement of double bonds and functional groups, allowing for unique reactivity patterns not observed in simpler alkenes or other cyclic compounds.
Scientific Research Applications
Organic Synthesis
Reactive Intermediate : Cyclohexa-2,5-diene-1-carboxylic acid serves as a reactive intermediate in several chemical reactions. It can participate in coupling reactions and cross-coupling methodologies, which are essential in synthetic organic chemistry.
Radical Chemistry : The compound has been studied for its ability to undergo free-radical reactions. Research indicates that 1-alkyl derivatives of cyclohexa-2,5-diene-1-carboxylic acids can mediate alkyl radical chain additions and cyclization processes effectively. These reactions have been shown to yield complex cyclic structures that are valuable in the synthesis of various organic compounds .
Medicinal Chemistry
Antiproliferative Agents : Compounds based on this compound have been investigated for their antiproliferative properties against human tumor cell lines. For example, derivatives such as 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione demonstrated significant cytotoxicity and pro-apoptotic activity in melanoma cell lines, mediated through mechanisms involving caspases and PARP protein cleavage .
Potential Therapeutic Applications : The compound's derivatives have also shown promise as antimicrobial agents due to their ability to interact with biological macromolecules and influence metabolic pathways. This suggests potential applications in developing new therapeutic agents.
Biological Research
Cellular Processes : this compound has been studied for its effects on cellular processes through its reactive intermediates. It has been shown to influence the redox state within cells and may play a role in modulating oxidative stress responses .
Metabolic Pathways : Research indicates that this compound can act as an intermediate in the anaerobic degradation of organic compounds by certain bacteria. This pathway highlights its significance in environmental microbiology and biochemistry .
Material Science
The compound's unique structural features also make it a candidate for applications in material science. Its ability to participate in polymerization reactions suggests potential uses in developing new materials with specific properties tailored for industrial applications .
Case Studies
Properties
IUPAC Name |
cyclohexa-2,5-diene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h2-6H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITZRXZBFQSDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197360 | |
Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4794-04-1 | |
Record name | 2,5-Cyclohexadiene-1-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4794-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004794041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexa-2,5-diene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.045 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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